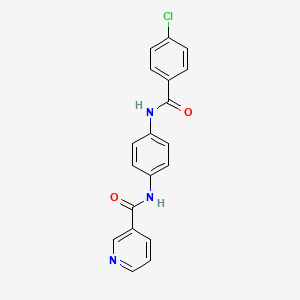![molecular formula C12H14BrNO3 B6641896 (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid, also known as BPPA, is a chemical compound that belongs to the class of non-proteinogenic amino acids. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BPPA is known to have a unique structure that makes it an interesting compound for studying the mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. It has also been shown to activate the G protein-coupled receptor GPR35, which is involved in various physiological processes.
Biochemical and Physiological Effects:
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins in macrophages and cancer cells. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its synthesis method is complex and requires the use of toxic reagents such as DIC and HOBt. Additionally, (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has limited commercial availability, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for the study of (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid. One potential direction is to investigate its potential therapeutic properties in neurological disorders such as Alzheimer's disease and Parkinson's disease. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to have neuroprotective properties in animal models, and further studies could explore its potential as a treatment for these diseases. Another future direction is to investigate the structure-activity relationship of (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid and its derivatives to identify more potent and selective compounds for therapeutic use.
Synthesis Methods
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid can be synthesized by the reaction of 3-bromophenylalanine with N-tert-butoxycarbonyl-L-proline in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction yields (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid as a white solid in high purity.
Scientific Research Applications
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been used in scientific research as a tool to study the mechanism of action and physiological effects of non-proteinogenic amino acids. It has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. (2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo studies.
properties
IUPAC Name |
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-8(12(16)17)14-11(15)6-5-9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNRUSRIFKXWJW-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B6641826.png)
![2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B6641829.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6641836.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)